8-(1-piperidyl)-7H-purin-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

5436-34-0 |

|---|---|

Molecular Formula |

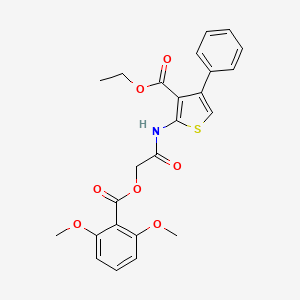

C24H23NO7S |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

ethyl 2-[[2-(2,6-dimethoxybenzoyl)oxyacetyl]amino]-4-phenylthiophene-3-carboxylate |

InChI |

InChI=1S/C24H23NO7S/c1-4-31-23(27)20-16(15-9-6-5-7-10-15)14-33-22(20)25-19(26)13-32-24(28)21-17(29-2)11-8-12-18(21)30-3/h5-12,14H,4,13H2,1-3H3,(H,25,26) |

InChI Key |

XMMUJFDMHJXGLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC(=O)C3=C(C=CC=C3OC)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Data Interpretation

Proton NMR (¹H NMR) spectroscopy for 8-(1-piperidyl)-7H-purin-6-amine reveals characteristic signals corresponding to the distinct proton environments within the molecule. The interpretation of the spectrum allows for the assignment of each proton to its specific position.

A representative ¹H NMR spectrum, typically run in a solvent like DMSO-d₆, would show signals for the purine (B94841) ring protons, the piperidine (B6355638) ring protons, and the amine protons. The purine C2 proton would appear as a singlet in the aromatic region. The protons of the piperidine ring would exhibit multiplets corresponding to their positions relative to the nitrogen atom. The amine protons of the purine ring would also present as a broad singlet.

¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | C2-H (Purine) |

| ~6.5 | br s | 2H | NH₂ (Amine) |

| ~3.5 | m | 4H | Piperidine (α-CH₂) |

| ~1.6 | m | 6H | Piperidine (β,γ-CH₂) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) and 2D NMR Techniques (e.g., HMBC)

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the purine and piperidine rings are indicative of their electronic environment.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the connectivity of the molecule. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This allows for unambiguous assignment of both ¹H and ¹³C signals and confirms the attachment of the piperidyl group at the C8 position of the purine ring.

¹³C NMR Data Table for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C6 (Purine) |

| ~155 | C2 (Purine) |

| ~152 | C4 (Purine) |

| ~150 | C8 (Purine) |

| ~118 | C5 (Purine) |

| ~48 | Piperidine (α-C) |

| ~26 | Piperidine (β-C) |

| ~24 | Piperidine (γ-C) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula, C₁₀H₁₄N₆.

Chromatographic Techniques for Purity Determination and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. For this compound, a suitable mobile phase, often a mixture of a polar and a non-polar solvent, would be used to achieve good separation of the compound from any starting materials or byproducts. The retention factor (Rf) value is a characteristic property of the compound under specific TLC conditions (stationary phase and mobile phase).

Liquid Chromatography-Mass Spectrometry (LC/MS) Integration

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is highly effective for the analysis of complex mixtures and for the definitive purity assessment of compounds like this compound.

Computational and Theoretical Investigations of 8 1 Piperidyl 7h Purin 6 Amine

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental computational techniques used to predict how a ligand, such as 8-(1-piperidyl)-7H-purin-6-amine, might interact with a biological target, typically a protein or nucleic acid. These methods are crucial for identifying potential therapeutic targets and for the rational design of more potent and selective molecules.

Molecular docking simulations are employed to predict the preferred binding orientation of this compound within the active site of a target receptor or enzyme. This process involves generating a multitude of possible conformations of the ligand and scoring them based on their steric and energetic complementarity to the binding site.

For purine (B94841) derivatives, a wide range of biological targets have been explored through docking studies. For instance, substituted purines have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and prominent targets in cancer therapy. mdpi.com Docking studies of purine analogs into CDK active sites have revealed key interactions, such as hydrogen bonds with backbone atoms of hinge region residues (e.g., Leu83 in CDK2). tpcj.org Similarly, 8-substituted purines have been assessed for their potential to bind to other targets like the histamine (B1213489) H3 receptor, where interactions with specific tyrosine residues have been identified as crucial for affinity. mdpi.com

The piperidyl group at the 8-position of the purine core in this compound is expected to play a significant role in defining its binding profile. This bulky, flexible ring can occupy hydrophobic pockets within a binding site, while the purine's amine and nitrogen atoms are potential hydrogen bond donors and acceptors. Docking studies would aim to identify which specific amino acid residues of a potential target protein interact with these features.

Interactive Table: Potential Protein Targets for 8-Substituted Purine Derivatives

| Target Class | Specific Example | Therapeutic Area | Key Interaction Types |

|---|---|---|---|

| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | Oncology | Hydrogen bonding, Hydrophobic interactions |

| G-Protein Coupled Receptors | Histamine H3 Receptor | Neurology | Hydrogen bonding, Aromatic interactions |

| Viral Enzymes | Herpes Simplex Virus Thymidine Kinase | Antiviral | Hydrogen bonding, Shape complementarity |

| Metabolic Enzymes | Purine Nucleoside Phosphorylase (PNPase) | Metabolic Disorders, Cardiovascular | Hydrogen bonding, Ionic interactions |

Beyond a static docking pose, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex. These simulations model the movement of atoms over time, offering insights into the stability of the binding mode and the conformational flexibility of both the ligand and the protein.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. These methods can be used to predict a variety of molecular properties that are not accessible through classical molecular mechanics methods like those used in docking and MD.

The electronic character of this compound can be elucidated through quantum chemical calculations. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its ability to participate in charge transfer interactions. A smaller gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another critical output. The MEP visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the nitrogen atoms of the purine ring and the exocyclic amine are expected to be regions of negative potential, making them likely sites for hydrogen bond acceptance. The amine protons, in contrast, would be regions of positive potential, suitable for hydrogen bond donation.

Interactive Table: Predicted Electronic Properties of Purine Analogs

| Property | Significance | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Relates to the ability to donate electrons. | Likely localized on the electron-rich purine ring system. |

| LUMO Energy | Relates to the ability to accept electrons. | Likely distributed over the purine ring. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | A moderate gap would suggest a balance of stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for non-covalent interactions. | Negative potential around ring nitrogens and the exocyclic amine; positive potential around amine hydrogens. |

The electronic parameters derived from quantum chemical calculations can be used to predict the chemical reactivity of this compound. For example, the MEP can indicate the most likely sites for electrophilic or nucleophilic attack. The stability of the molecule can be assessed by calculating its total energy and comparing it to that of potential isomers or degradation products. This is particularly relevant for understanding the metabolic fate of the compound in a biological system. Studies on thiopurine analogues have used such calculations to predict their physicochemical properties and drug-likeness. mdpi.com

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a powerful approach for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model is generated by aligning a set of active molecules and extracting their common features, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups.

For a class of compounds like 8-substituted purines, a pharmacophore model could be developed based on experimentally active analogs. Such a model for inhibitors of a particular kinase, for instance, might include a hydrogen bond acceptor feature corresponding to a key nitrogen atom in the purine ring, a hydrogen bond donor from the exocyclic amine, and a hydrophobic feature representing the piperidyl group. mdpi.com

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that are likely to be active. For this compound, its fit to existing pharmacophore models for various targets can provide a rapid assessment of its potential biological activities. Research on 2,6,9-trisubstituted purine derivatives has successfully used pharmacophore modeling to correlate structural features with cytotoxic activity on cancer cell lines. mdpi.com

In Silico Prediction of Absorption and Distribution Characteristics

The preclinical assessment of a compound's absorption and distribution properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. nih.govwindows.net In silico methods, which use computational models to predict these characteristics, have become indispensable tools for this purpose. researchgate.netresearchgate.net These predictive models are built on the correlation between a molecule's chemical structure and its physicochemical properties, which ultimately govern its absorption, distribution, metabolism, and excretion (ADME). researchgate.net For the compound this compound, while specific in-depth computational studies are not extensively available in the public domain, we can infer its likely absorption and distribution profile based on the analysis of its structural features and by drawing parallels with related heterocyclic compounds, such as purine derivatives. nih.govacs.org

The absorption of a compound, particularly after oral administration, is heavily influenced by its physicochemical properties, including its molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.net These parameters are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five.

Similarly, the distribution of a compound throughout the body is governed by its ability to cross biological membranes and its affinity for plasma proteins. researchgate.net In silico models can predict parameters like blood-brain barrier permeability and plasma protein binding, which are crucial for understanding a compound's potential site of action and its duration of effect.

The following tables present a hypothetical in silico prediction of the absorption and distribution characteristics of this compound, based on its chemical structure and data from similar compounds found in the literature. It is important to note that these are theoretical predictions and would require experimental validation.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 218.27 g/mol | Yes (< 500) |

| LogP (o/w) | 1.5 - 2.5 | Yes (≤ 5) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) |

| Polar Surface Area (PSA) | 70 - 80 Ų | N/A |

This table is generated based on the chemical structure of this compound and typical values for similar heterocyclic compounds. The LogP and PSA values are estimated ranges.

Table 2: Predicted Absorption and Distribution Parameters for this compound

| Parameter | Prediction | Implication |

| Oral Bioavailability | Moderate to High | Likely well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited access to the central nervous system. |

| Plasma Protein Binding | Moderate | A significant fraction may exist as the unbound, active form in circulation. |

| Caco-2 Permeability | Moderate | Suggests good intestinal absorption. |

This table provides a qualitative prediction of the absorption and distribution properties of this compound based on its physicochemical profile and data from related purine derivatives. These are theoretical and require experimental verification.

The data presented in these tables suggest that this compound likely possesses favorable drug-like properties, with good potential for oral absorption and systemic distribution. However, without specific experimental or detailed computational studies on this exact molecule, these predictions remain theoretical. Further in silico and subsequent in vitro and in vivo studies would be necessary to confirm these characteristics. nih.govnih.gov

Investigation of Biological Activities in Vitro and Pre Clinical in Vivo Models, Excluding Human Clinical Trials

Enzyme Inhibition Studies

The capacity of 8-(1-piperidyl)-7H-purin-6-amine to inhibit the activity of key enzymes has been evaluated, particularly those involved in cell cycle regulation and signal transduction.

Cyclin-Dependent Kinase (CDK) Inhibition

The purine (B94841) scaffold is a well-known framework for the development of inhibitors of cyclin-dependent kinases (CDKs), which are crucial for the progression of the cell cycle. Inhibition of these kinases, such as CDK2 and CDK9, is a strategy being explored for therapeutic interventions. Research into various purine derivatives has demonstrated a range of potencies and selectivities against different CDK isoforms. The substitution at the 8-position of the purine ring, as seen in this compound, is a common modification aimed at influencing inhibitory activity. While broad studies on purine analogs exist, specific inhibitory concentrations (IC₅₀) for this compound against CDK2 and CDK9 are not extensively detailed in the reviewed literature.

Phosphodiesterase (PDE4) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP). PDE4, in particular, is a target for anti-inflammatory and respiratory disease therapies. The development of PDE4 inhibitors has seen the exploration of a wide array of chemical structures. Although purine-based compounds have been investigated as PDE inhibitors, specific data quantifying the inhibitory effect of this compound on PDE4 is not prominently available in the reviewed scientific literature.

Other Relevant Enzyme Target Characterization

Beyond CDKs and PDE4, the broader class of purine analogs has been assessed against a variety of other enzymatic targets. These investigations are part of a larger effort to characterize the biological activity profile of this chemical class. However, specific data pertaining to the interaction of this compound with other enzymes is limited in the available research.

Receptor Modulation and Ligand Binding Assays

The interaction of this compound with various cell surface receptors, particularly those involved in neurotransmission, has been a focus of research.

Adenine (B156593) Receptor Agonism/Partial Agonism

Adenosine receptors, a class of purinergic G protein-coupled receptors, are integral to numerous physiological processes. The endogenous ligand for these receptors is adenosine, a purine nucleoside. The structural similarity of this compound to adenosine suggests the potential for interaction. Research on various purine derivatives has revealed both agonistic and antagonistic activities at different adenosine receptor subtypes. However, specific studies detailing the binding affinity and functional activity (agonism or partial agonism) of this compound at adenine receptors are not extensively documented.

Serotonin (B10506) Receptor (5-HT) Affinity and Selectivity

Dopamine (B1211576) Receptor (D2) Affinity

There is no available scientific literature detailing the binding affinity or functional activity of this compound at the dopamine D2 receptor. Research on purine derivatives has explored D2 receptor interactions, but these studies focus on different structural classes, such as xanthine-based compounds google.com.

Toll-Like Receptor (TLR7, TLR8) Agonism and Cytokine Induction (e.g., IFNα, TNFα)

No studies were identified that evaluate this compound as an agonist for Toll-Like Receptor 7 (TLR7) or Toll-Like Receptor 8 (TLR8). The existing research on purine-like TLR agonists focuses on structurally distinct analogs, such as 8-oxoadenines that are substituted at the N9-position with a piperidinylalkyl group. nih.govnih.govacs.org In these related but different compounds, activity and cytokine induction (IFNα, TNFα) are shown to be dependent on the length of the alkyl linker at the N9 position, a feature not present in this compound. nih.gov

Cannabinoid Receptor (CB1, CB2) Inverse Agonism and Selectivity

The specific compound this compound has not been evaluated for its activity as an inverse agonist at cannabinoid receptors CB1 or CB2. Research in this area has investigated related purine scaffolds, such as 6-(piperidin-1-yl)-8,9-diphenyl purines, which have shown activity as CB1 inverse agonists with selectivity over CB2. nih.govnih.gov However, these compounds are positional isomers (piperidine at C6 instead of C8) and are heavily substituted, making them structurally distinct from this compound.

Antiproliferative and Anticancer Activity in Cell Lines (excluding human clinical efficacy/safety)

Activity against Specific Cancer Cell Lines (e.g., glioblastoma, adenocarcinoma, melanoma, lung carcinoma, leukemia)

There is no published data on the antiproliferative or cytotoxic effects of this compound against any cancer cell lines, including glioblastoma, adenocarcinoma, melanoma, lung carcinoma, or leukemia. While various piperidine-containing compounds and other purine analogs have been assessed for anticancer properties, these findings cannot be attributed to the specific molecule . nih.govnih.govnih.govekb.eg

Mechanisms of Antiproliferative Action (e.g., cell cycle arrest, apoptosis induction)

Consistent with the lack of data on its antiproliferative activity, there is no information regarding the mechanisms by which this compound might exert anticancer effects. Studies detailing mechanisms like cell cycle arrest or the induction of apoptosis have been conducted on other molecules containing a piperidine (B6355638) moiety, such as piperine, but not on this compound. nih.govplos.orgnih.gov

Antimicrobial and Antiviral Properties (In Vitro Studies)

No in vitro studies detailing the antimicrobial, antibacterial, or antiviral properties of this compound could be identified in the scientific literature. Research into the antimicrobial effects of purine analogs has focused on different substitution patterns, such as N6-substituted adenines, which are structurally different from the C8-substituted target compound. nih.gov Likewise, while some TLR7/8 agonists are known for their antiviral effects, this cannot be extrapolated to this compound without direct evidence. nih.gov

Immunomodulatory Effects

Following a comprehensive review of scientific literature, no specific data pertaining to the immunomodulatory effects, including cytokine induction in Peripheral Blood Mononuclear Cells (PBMCs), of the chemical compound this compound was found.

While research exists on the immunomodulatory properties of other purine analogues, particularly 8-oxoadenine derivatives that act as Toll-like receptor 7 (TLR7) agonists and induce cytokine production, no such information is available for this compound itself. acs.org The scientific community has explored how modifications to the purine scaffold can lead to significant immunomodulatory effects, such as the induction of interferons and other cytokines by activating immune cells via TLR7. acs.org However, without specific studies on this compound, any discussion of its potential activities in this regard would be speculative and fall outside the scope of this scientifically accurate report.

Therefore, no data tables or detailed research findings on the immunomodulatory effects of this compound can be provided.

Structure Activity Relationship Sar Studies of 8 1 Piperidyl 7h Purin 6 Amine and Its Derivatives

Impact of Substituents at the Purine (B94841) C-8 Position on Biological Activity

The C-8 position of the purine ring is a frequent target for chemical modification, as substituents at this site can significantly influence the molecule's electronic properties, conformation, and interaction with target proteins. nih.gov The introduction of various groups at C-8 can modulate the biological profile of adenine (B156593) derivatives, leading to a range of activities, including anticancer and receptor modulation.

The nature of the substituent at C-8 has a profound effect on the electronic structure of the purine ring system. For the 7H and 9H tautomers of adenine, which includes the parent structure of many biologically active compounds, substituents at the C-8 position can alter the aromaticity of both the five-membered imidazole (B134444) and six-membered pyrimidine (B1678525) rings. acs.org This modification of electron distribution can directly impact how the molecule binds to its biological target. For instance, the introduction of an aryl group at the C-8 position has been a successful strategy in developing potent anticancer agents. nih.gov Studies on 6,8,9-trisubstituted purine analogues revealed that compounds with a phenyl group at C-8 exhibited significant cytotoxic activity against several human cancer cell lines, in some cases surpassing the efficacy of clinical drugs like 5-Fluorouracil and Fludarabine. nih.gov

Structural modifications at the C-8 position also affect the preferred conformation of the glycosidic bond in nucleoside derivatives, a principle that extends to the orientation of substituents in non-nucleoside analogs. nih.gov For example, an ethenyl group at C-8 was found to induce an opposite conformational preference compared to naturally occurring nucleosides, which in turn led to cytostatic activity. nih.gov This highlights that both the electronic and steric properties of the C-8 substituent are crucial determinants of biological efficacy.

Direct C-8 arylation of the purine core has become a valuable synthetic strategy, allowing for the introduction of a diverse range of substituents. nih.gov This method has been used to create libraries of 8-substituted adenines for screening, leading to the discovery of compounds with novel biological activities. nih.gov

| Compound/Derivative Class | C-8 Substituent | Observed Biological Effect |

| 6,8,9-trisubstituted purines | Phenyl group | Potent cytotoxic activity against liver, colon, and breast cancer cells. nih.gov |

| 8-substituted adenosine (B11128) | Vinyl group | Induces syn conformation and confers cytostatic activity. nih.gov |

| 8-Arylated purines | Various aryl halides | Access to a wide range of derivatives for biological screening. nih.gov |

Influence of Substitutions at the Purine N-9 and N-7 Positions

The N-9 and N-7 positions of the purine ring are critical sites for substitution, and the placement of a substituent at one nitrogen over the other can lead to dramatically different biological activities. Direct alkylation of a purine, such as 6-chloropurine (B14466), often results in a mixture of N-9 and N-7 isomers, with the N-9 regioisomer typically being the more thermodynamically stable and predominant product. nih.gov However, specific synthetic methods have been developed to achieve regioselective substitution at the less favored N-7 position, opening up an area of chemical space with distinct biological properties. nih.govresearchgate.net

N-7 substituted purine derivatives, while less common than their N-9 counterparts, have demonstrated interesting biological profiles, including cytotoxic, antiviral, and anticancer activities. nih.gov The development of methods for the direct and regioselective introduction of groups at the N-7 position has been crucial for exploring this area of SAR. For example, using SnCl4 as a catalyst allows for the introduction of tert-alkyl groups specifically at the N-7 position of 6-substituted purines. nih.gov

In the context of adenine receptor binding, substitutions at the N-9 position with basic residues, such as a 2-morpholinoethyl group, have been shown to be favorable modifications. researchgate.net In contrast, for other targets, the N-7 position is key. The stability of the substituent is also a factor; for instance, the tert-butyl group at the N-7 position has been shown to be stable during subsequent chemical transformations, allowing for the synthesis of new 6,7-disubstituted purine derivatives. nih.gov The differentiation between N-7 and N-9 isomers is often confirmed using NMR spectroscopy, where the difference in chemical shifts between the C-5 and C-8 carbons is significantly larger for the N-7 isomer. nih.gov

| Position of Substitution | Type of Substituent | General Biological Impact |

| N-9 | Alkyl, Aryl, Morpholinoethyl | Generally the thermodynamically favored product; can lead to potent receptor antagonists. nih.govresearchgate.net |

| N-7 | tert-Alkyl, Benzyl | Thermodynamically less favored; derivatives have shown distinct cytotoxic and antiviral activities. nih.gov |

Role of the Piperidine (B6355638) Moiety Modifications on Potency and Selectivity

The piperidine moiety in 8-(1-piperidyl)-7H-purin-6-amine and its derivatives serves as a versatile scaffold that can be functionalized to fine-tune potency and selectivity. In the development of peripherally selective CB1 receptor inverse agonists, the 6-piperidinyl purine core was chosen for its mildly basic nature, which can aid in oral absorption. nih.gov

Systematic modification of the piperidine ring, particularly at its 4-position, has been shown to access a binding pocket near the extracellular surface of the target receptor. This allows for the introduction of various functional groups to improve drug-like properties and enhance selectivity over related receptors like CB2. nih.gov For example, connecting different groups to the piperidine via an amine linker allows for the tuning of basicity, a property often found in orally bioavailable drugs. An unsubstituted phenyl amine derivative was found to be a highly potent and selective CB1 inverse agonist. nih.gov

Further exploration of the 4-position of the piperidine ring involved the introduction of amides, sulfonamides, carbamates, and other heterocyclic systems. These studies aimed to balance potency with physical properties that would limit brain exposure, a key goal for developing peripherally acting drugs. nih.gov

| Piperidine Modification (at 4-position) | Example Substituent | Effect on Activity (hCB1 Receptor) |

| Amines | Unsubstituted Phenylamine | High potency and selectivity. nih.gov |

| Amides | Various amides | Explored to modulate physical properties and limit CNS penetration. nih.gov |

| Sulfonamides | Various sulfonamides | Investigated for improved drug-like properties. nih.gov |

| Heterocycles | Benzimidazole | Alternative scaffold to explore binding interactions. nih.gov |

Conformational and Stereochemical Effects on Biological Efficacy

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical determinant of its ability to bind to a biological target and elicit a response. For purine derivatives, the conformation around the glycosidic bond (in nucleosides) or equivalent rotatable bonds is highly important. As noted previously, substituents at the C-8 position can force a specific conformation (syn or anti), which can be essential for activity. nih.gov

Stereochemistry plays a crucial role when chiral centers are present in the molecule, for instance, in a substituted piperidine ring or in a linker chain. The synthesis and biological evaluation of individual enantiomers can reveal that one stereoisomer is significantly more active than the other. In a study of purine conjugates with cytotoxic activity, N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- acs.orgnih.govbenzoxazine were synthesized. nih.govmdpi.com The evaluation of the (S)-enantiomer of one of the lead compounds demonstrated the importance of stereochemistry for its cytotoxic effect. mdpi.com This implies that the specific spatial orientation of the chiral fragment is necessary for a precise fit within the binding site of the target, which in this case was suggested to be DNA, as the compound was found to be an inhibitor of DNA biosynthesis. nih.govmdpi.com

These findings underscore the necessity of considering stereochemical and conformational factors during the design of new derivatives to maximize biological efficacy.

Exploration of Linker Lengths and Flexibility in Derivatives

In many complex drug molecules, a linker is used to connect two or more pharmacophoric fragments. The length, flexibility, and chemical nature of this linker are not merely passive spacers but are critical components that can significantly influence biological activity. Studies on purine conjugates have demonstrated that the presence of a linker of a specific, optimal length is crucial for cytotoxic activity. nih.govmdpi.com

In a series of N-[omega-(purin-6-yl)aminoalkanoyl] derivatives, the length of the polymethylene linker between the purine and a difluorobenzoxazine fragment was systematically varied. mdpi.com Compounds with linkers such as 6-aminohexanoyl (n=5) and 8-aminooctanoyl (n=7) residues exhibited high activity, while other lengths were less effective. mdpi.com This suggests that the linker's role is to position the two terminal fragments at an optimal distance and orientation to interact simultaneously with their respective binding sites on the biological target. Removing the purine fragment entirely resulted in a loss of cytotoxic activity, confirming that both the purine and the linker are essential components. mdpi.com

| Compound Series | Linker Type | Linker Length Variation (n = number of atoms) | Impact on Biological Activity |

| N-(Purin-6-yl)aminopolymethylene derivatives | Polymethylene chain | n = 5, 7 | High cytotoxic activity observed at these lengths. mdpi.com |

| N-(Purin-6-yl)aminopolymethylene derivatives | Polymethylene chain | Other lengths | Reduced or no cytotoxic activity. mdpi.com |

| 8-Aminoquinoline-tetrazole hybrids | Ethyl linker | Introduction of a -CH2-CH2- unit | Significantly impacted antiplasmodial activity and cytotoxicity. mdpi.com |

Future Directions and Research Perspectives

Advanced Synthesis for Novel Analogs

The development of novel analogs of 8-(1-piperidyl)-7H-purin-6-amine is crucial for exploring and optimizing its biological activities. Researchers are employing sophisticated synthetic strategies to create diverse libraries of related compounds.

A common approach begins with substituted pyrimidines, such as 4,6-dichloro-5-nitropyrimidine, which undergo a multi-step synthesis to yield 6,8,9-trisubstituted purine (B94841) analogs. nih.gov This method allows for the introduction of various functional groups at key positions of the purine ring, enabling the fine-tuning of the molecule's properties. For instance, creating derivatives with a phenyl group at the C-8 position has been a strategy to develop compounds with improved anticancer properties. nih.gov

Another avenue of exploration is the synthesis of purine conjugates with natural amino acids, a promising direction for creating novel therapeutic agents. nih.gov One synthetic route involves coupling N-(purin-6-yl)-(S)-amino acids with other amino acid esters. However, this process can be complicated by racemization at the chiral center of the purinyl amino acid. nih.gov An alternative, more stereochemically controlled approach involves the nucleophilic substitution of a chlorine atom in 6-chloropurine (B14466) with a dipeptide, which has been successful in producing individual diastereomers. nih.gov

The synthesis of the piperidine (B6355638) moiety itself has also seen significant advances. Methods like gold(I)-catalyzed intramolecular dearomatization/cyclization and radical cascades initiated by triethylborane (B153662) are being used to create polysubstituted piperidines. mdpi.com Furthermore, hydrogenation and reduction of substituted pyridines, often using metal catalysts like rhodium, remain an effective and popular approach. mdpi.com These advanced methods provide chemists with the tools to build complex piperidine structures that can be incorporated into the purine scaffold.

In the development of highly potent Toll-like receptor 7 (TLR7) agonists, researchers have explored 8-oxoadenine derivatives, modifying the N-9 substituent with nitrogen heterocycles like piperidine. A key synthetic success was the creation of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), which required a multi-gram scale-up with strict containment controls due to its high potency. acs.org

Deepening Mechanistic Understanding of Biological Action

Future research will focus on elucidating the precise molecular mechanisms by which these purine derivatives exert their biological effects. For analogs designed as immunomodulators, understanding their interaction with specific cellular targets is paramount.

Other purine-based analogs, such as Purinostat mesylate, function as selective histone deacetylase (HDAC) I/IIb inhibitors. nih.gov RNA sequencing analysis has revealed that, unlike pan-HDAC inhibitors, these selective agents work by suppressing essential tumor survival factors while simultaneously triggering inflammation and interferon responses within the tumor microenvironment. nih.gov This dual action of directly targeting cancer cells and remodeling the immune environment represents a sophisticated therapeutic strategy. Further research is needed to map these signaling pathways in greater detail and identify potential biomarkers for predicting treatment response.

Further Computational Modeling for Rational Design

Computational chemistry and in silico modeling are indispensable tools for accelerating the drug discovery process. These methods allow for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles, minimizing the need for extensive and costly trial-and-error synthesis.

Ligand-based design approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, have been used to identify the key structural requirements for biological activity. For instance, in the design of novel histamine (B1213489) H(1) receptor antagonists, computational models have highlighted that antihistaminic activity is largely governed by specific steric and electronic parameters. nih.gov

Molecular docking is another powerful technique used to predict the binding modes of designed compounds within the active site of a target protein. researchgate.netrsc.org This allows researchers to visualize molecular interactions and prioritize candidates that are most likely to bind with high affinity. For example, in the development of 1,8-naphthyridine-3-carboxylic acid analogues as antihistaminics, docking studies were performed to understand their interaction with the H1 receptor. rsc.org

Furthermore, in silico tools are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new molecules. researchgate.netrsc.org By screening for drug-likeness and potential toxicity issues early in the design phase, researchers can focus their synthetic efforts on compounds with a higher probability of success in later preclinical and clinical stages.

Application in Pre-clinical Disease Models (excluding human trials)

The therapeutic potential of novel this compound analogs is being evaluated in a wide range of preclinical disease models. These studies are essential for establishing proof-of-concept and providing the foundational data necessary for any future clinical development.

In oncology, various purine derivatives have demonstrated significant antitumor activity. Analogs with a phenyl group at the C-8 position have shown promising cytotoxic effects against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines, with some compounds exhibiting lower IC₅₀ values than clinical reference drugs like 5-Fluorouracil and Fludarabine. nih.gov Another purine-based compound, Purinostat mesylate, has shown excellent antitumor activity in multiple myeloma and lymphoma cell lines and mouse models, outperforming existing inhibitors. nih.gov

In the field of immunology, the 8-oxoadenine derivative GSK2245035 was developed as a potential intranasal treatment for allergic asthma, based on its potent TLR7 agonist activity. acs.org The potency of this and related analogs in inducing IFNα has been quantified in peripheral blood mononuclear cell (PBMC) assays, as detailed in the table below.

| Compound | Linking Chain Length (atoms) | IFNα Potency (pEC₅₀) |

| 6-Amino-9-[4 -(1-piperidinyl)butyl]-2-butoxy-7,9-dihydro-8H-purin-8-one | 4 | 7.9 |

| 6-Amino-9-[5 -(1-piperidinyl)pentyl]-2-butoxy-7,9-dihydro-8H-purin-8-one | 5 | 8.0 |

| 6-Amino-9-[6 -(1-piperidinyl)hexyl]-2-butoxy-7,9-dihydro-8H-purin-8-one | 6 | 8.0 |

| 6-Amino-9-[3 -(1-piperidinyl)propyl]-2-butoxy-7,9-dihydro-8H-purin-8-one | 3 | <7.0 |

| Table based on data from a study on 8-oxoadenine derivatives as TLR7 agonists. acs.org |

Other preclinical applications include the development of piperidine derivatives as inhibitors of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease ajchem-a.com, and the synthesis of N-(purin-6-yl)dipeptides with moderate activity against Mycobacterium tuberculosis. nih.gov Additionally, a radiolabeled purine analog, [11C]Preladenant, has been evaluated as a PET tracer for imaging adenosine (B11128) A2A receptors in the brains of rats, demonstrating its utility as a diagnostic tool in neuroscience research. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.